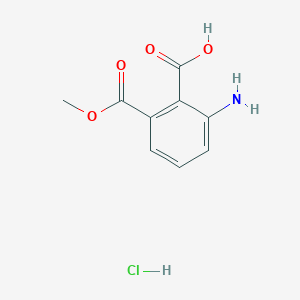
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride” is a chemical compound with the CAS Number: 311310-97-1. It has a molecular weight of 231.64 and its linear formula is C9H10ClNO4 . It is a white to yellow or light green solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-6-(methoxycarbonyl)benzoic acid hydrochloride . Its InChI code is 1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a white to yellow or light green solid . It is stored at a temperature of +4C .Scientific Research Applications
Synthesis and Structural Analysis
Derivatives similar to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride have been synthesized and characterized to understand their structural properties. For instance, N-(2-carboxybenzoyl)-L-leucine methyl ester was crystallized to study the dihedral angles between the planes of the carboxyl group and the benzene ring, revealing insights into cyclization and hydrolysis reactions in aqueous solutions (Onofrio et al., 2006).
Chemical Synthesis Optimization
Material Science Applications
Substituted benzoic acids, including 2-methoxybenzoic acid , have been doped into polyaniline to study the electrical conductivity and material properties of these composites. The doping with benzoic acid derivatives was found to significantly influence the conductivity and thermal properties of polyaniline, suggesting potential applications in electronic materials and devices (Amarnath & Palaniappan, 2005).
Novel Compound Synthesis for Therapeutic Applications
In a specific example of pharmaceutical relevance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a key intermediate in synthesizing SGLT2 inhibitors for diabetes therapy. The scalable and cost-effective process developed for this compound underscores the potential of such derivatives in drug development (Zhang et al., 2022).
properties
IUPAC Name |
2-amino-6-methoxycarbonylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKHVAEYCYZSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)
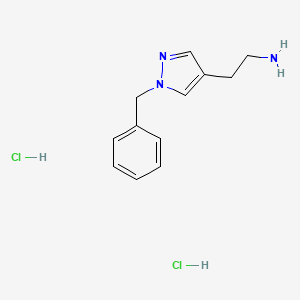

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)
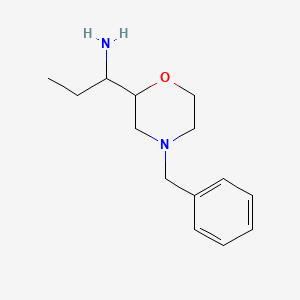
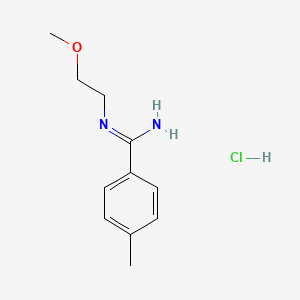
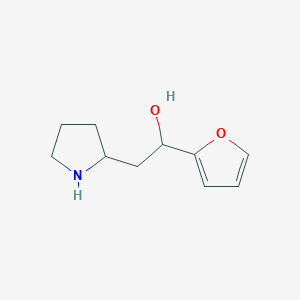
![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

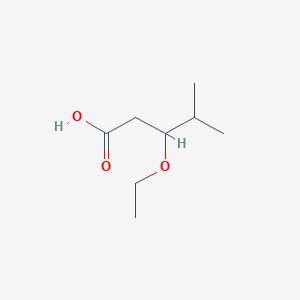
![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)